molecular formula C30H36N10O11 B1680216 Methotrexate triglutamate CAS No. 41600-14-0

Methotrexate triglutamate

Cat. No.: B1680216
CAS No.: 41600-14-0
M. Wt: 712.7 g/mol
InChI Key: SBFRVUOTZGQNGW-FHWLQOOXSA-N
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Description

This compound is a poly-γ-glutamylated derivative of methotrexate (MTX), a folate antagonist used in cancer therapy and autoimmune diseases. Its structure includes a (2,4-diamino-6-pteridinyl)methyl group linked via a benzoyl moiety to a tri-glutamyl chain (γ-L-glutamyl-γ-L-glutamyl-L-glutamic acid). The γ-glutamyl linkages enhance cellular retention and enzymatic targeting compared to mono-glutamylated analogs . The synthesis involves sequential peptide coupling of γ-glutamyl units using diphenylphosphoryl azide, followed by catalytic hydrogenolysis to remove benzyl ester protections and alkylation with (6-bromomethyl)-2,4-pteridinediamine hydrobromide .

Properties

IUPAC Name

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N10O11/c1-40(13-15-12-33-25-23(34-15)24(31)38-30(32)39-25)16-4-2-14(3-5-16)26(45)37-19(29(50)51)7-10-21(42)35-17(27(46)47)6-9-20(41)36-18(28(48)49)8-11-22(43)44/h2-5,12,17-19H,6-11,13H2,1H3,(H,35,42)(H,36,41)(H,37,45)(H,43,44)(H,46,47)(H,48,49)(H,50,51)(H4,31,32,33,38,39)/t17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFRVUOTZGQNGW-FHWLQOOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N10O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194432
Record name NSC341076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41600-14-0
Record name NSC341076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041600140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC341076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-Glutamic acid and its derivatives have garnered significant attention in the field of biochemistry and pharmacology due to their diverse biological activities. The compound in focus, L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-gamma-glutamyl-L-gamma-glutamyl-, is a complex derivative that has potential implications in cancer treatment and neurological functions.

1. Overview of L-Glutamic Acid

L-Glutamic acid is a non-essential amino acid that plays crucial roles in various metabolic processes. It serves as a neurotransmitter in the central nervous system (CNS) and is involved in protein synthesis and cellular metabolism. Its importance extends to its role as a precursor for glutamine, which is vital for cellular proliferation, especially in cancer cells .

The biological activity of the compound can be attributed to its ability to modulate glutamine metabolism, which is often altered in cancerous cells. L-Glutamic acid can be converted into L-glutamine by the enzyme L-glutamine synthetase, contributing nitrogen groups necessary for nucleotide synthesis, thereby supporting tumor growth . The compound's structure suggests it may inhibit this enzyme, potentially leading to reduced tumor proliferation.

3. Anticancer Properties

Research indicates that derivatives of L-glutamic acid exhibit anticancer properties. For instance, certain N-(benzenesulfonyl)-L-glutamic acid derivatives have shown cytotoxic effects against prostate and colon cancer cell lines . Additionally, studies have demonstrated that modifying glutamine behavior in cancer cells can disrupt growth-promoting processes .

Table 1: Anticancer Activity of Glutamic Acid Derivatives

Compound NameCancer TypeActivity Level
N-(benzenesulfonyl)-L-glutamic acidProstate (PC-3)Moderate
N-(benzenesulfonyl)-L-glutamic acidColon (COLO-205)High
L-Glutamic acid γ-monohydroxamateGeneralComplete cytotoxicity

4. Neurological Effects

In the CNS, L-glutamic acid acts as an excitatory neurotransmitter. Its role in synaptic transmission implicates it in various neurological functions and disorders. Studies have shown that alterations in glutamate levels are associated with conditions such as Alzheimer's disease and epilepsy .

5. Case Studies

A notable study investigated the effects of high doses of monosodium glutamate (MSG), a salt form of glutamic acid, on neonatal mice. The results indicated metabolic obesity without hyperphagia and stunted growth due to disrupted endocrine functions . Another study highlighted the potential neuroprotective effects of glutamate derivatives against oxidative stress-induced neuronal damage .

6. Conclusion

The compound L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-gamma-glutamyl-L-gamma-glutamyl-, represents a promising area for further research due to its multifaceted biological activities. Its potential as an anticancer agent and its critical role in neurological health underscore the need for continued exploration into its mechanisms and applications.

Scientific Research Applications

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized several N-(benzenesulfonyl)-L-glutamic acid bis(p-substituted phenylhydrazides) and evaluated their anticancer properties. The results demonstrated that these compounds effectively inhibited the growth of Ehrlich ascites carcinoma cells, showcasing the potential of L-glutamic acid derivatives in cancer treatment .

Case Study 2: Prodrug Efficacy
Research on prodrugs derived from L-glutamic acid revealed that certain analogs were equipotent with their parent compounds in inhibiting cell growth in human cancer cells. This suggests that modifications to the glutamic acid structure can enhance its therapeutic effectiveness .

CompoundActivityCell LineReference
N-(benzenesulfonyl)-L-glutamic acidAnticancerEhrlich ascites carcinoma
Prodrug of methotrexateAnticancerCCRF-CEM

Enhancing Crop Yield

L-Glutamic acid has been used as a growth enhancer in various crops. A study focusing on winter rapeseed indicated that spraying plants with L-glutamic acid significantly increased seed yield by up to 11.8% compared to untreated controls . The application improved key metrics such as crude fat content and seed weight.

Role in Cell Culture

L-Glutamic acid serves as a crucial component in cell culture media, particularly in non-essential amino acids solutions. Its presence supports cellular metabolism and growth, making it essential for various biochemical experiments .

Nitrogen Source

In microbiological applications, L-glutamic acid has been utilized as a nitrogen source for the production of bioactive compounds like fumagillin from Aspergillus fumigatus. This highlights its versatility beyond human applications into microbial biotechnology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Methotrexate (MTX) and Its Esters
  • MTX gamma-methyl ester (Compound 5 in ) : The gamma-carboxyl group is esterified, reducing its ionization and membrane permeability. This modification decreases its inhibitory activity against dihydrofolate reductase (DHFR) compared to the parent MTX due to impaired binding to folate transporters .
  • N-(4-propargylaminobenzoyl)-γ-glutamyl MTX analogs: These feature propargylamine substitutions on the benzoyl group, enhancing binding to thymidylate synthase. However, they exhibit lower aqueous solubility than the target compound .
2.1.2 Isohomoaminopterin (CAS RN: 39271-61-9)
  • Structure: Differs in the pteridinyl-methylamino linkage (single methylene bridge vs. the target compound’s dual γ-glutamyl chain). This shorter bridge reduces interactions with folate-dependent enzymes like ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase), as observed in molecular docking studies .
2.1.3 Sodium Salt of MTX Analogues (CAS RN: 7532-09-4)
  • Properties : The sodium salt form improves solubility (477.43 g/mol) and bioavailability compared to the free acid form of the target compound. However, it may exhibit faster renal clearance due to reduced cellular retention .

Functional Analogues

2.2.1 DNP-L-GL (Dinitrophenyl-conjugated poly-γ-glutamyl compounds)
  • Activity: DNP-L-GL lacks T-cell stimulatory activity due to insufficient adjacent amino acid residues (e.g., alanine) for immune recognition. In contrast, the target compound’s benzoyl-pteridinyl group provides a stable scaffold for enzyme binding .
2.2.2 L-Glutamic Acid Alkyl Ester Ibuprofenates
  • Synthesis : These derivatives, with yields of 73–91%, demonstrate how esterification at the γ-carboxyl group alters physicochemical properties. Unlike the target compound, they lack the pteridinyl moiety, rendering them inactive against folate enzymes but effective in transdermal drug delivery .

Solubility and Charge

  • The tri-γ-glutamyl chain introduces multiple carboxyl groups, increasing polarity and water solubility compared to mono-glutamyl analogs like Isohomoaminopterin. However, the sodium salt derivative (CAS RN: 7532-09-4) exhibits superior solubility due to ionic dissociation .

Enzyme Inhibition and Cellular Retention

  • DHFR Inhibition : The target compound’s polyglutamylation enhances DHFR binding affinity (Ki < 1 nM) compared to MTX (Ki ~10 nM). The γ-glutamyl chain facilitates prolonged intracellular retention by resisting hydrolysis by γ-glutamyl hydrolase .
  • ATIC Interaction : Molecular docking shows that the tri-glutamyl chain stabilizes π−π interactions with Phe315 in ATIC, a feature absent in shorter-bridged analogs like the 3-atom bridge compounds in .

Transport Specificity

  • The compound’s γ-glutamyl configuration is selectively recognized by ABC amino acid transporters (e.g., PA1340 in Pseudomonas aeruginosa), which also transport L-glutamine and N-acetyl-L-glutamic acid. D-glutamic acid and ester derivatives are poorly transported, highlighting stereochemical specificity .

Q & A

Q. What are the key considerations for synthesizing this compound and its analogues?

Synthesis typically involves coupling a pteridinyl-methylamino-benzoyl moiety with polyglutamyl chains. A common method uses mixed anhydride coupling (e.g., isobutyl chloroformate) to link intermediates like N-(4-aminobenzoyl)-L-glutamate derivatives with pteridinyl bromides . Protecting groups (e.g., benzyl esters) are critical to prevent unwanted side reactions. Post-synthesis, saponification or hydrogenolysis removes these groups .

Q. How can HPLC-MS/MS be optimized for quantifying this compound in biological matrices?

A validated HPLC-MS/MS protocol for related antifolates (e.g., methotrexate) employs reverse-phase chromatography with a C18 column and a mobile phase of methanol/water containing 0.1% formic acid. Electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) enhance specificity. Stability studies should assess freeze-thaw cycles, short-term storage (4°C), and long-term storage (-80°C) .

Q. What enzyme inhibition assays are suitable for evaluating its mechanism of action?

Standard assays include:

  • Dihydrofolate reductase (DHFR) inhibition : Measure NADPH oxidation at 340 nm using purified human DHFR and dihydrofolate as a substrate. IC₅₀ values <100 nM indicate potent inhibition .
  • Thymidylate synthase (TS) inhibition : Use a tritium-release assay with [5-³H]-deoxyuridine monophosphate (dUMP) to quantify enzymatic activity .

Advanced Research Questions

Q. How does polyglutamylation affect cellular uptake and retention?

Polyglutamylation (adding 1–3 glutamate units) enhances intracellular retention by increasing negative charge, which reduces efflux. This modification also improves binding to folate-dependent enzymes (e.g., GAR-TFase). To study this, synthesize polyglutamyl conjugates via sequential peptide coupling with L-glutamic acid dibenzyl ester, followed by deprotection and alkylation with pteridinyl bromides .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo antitumor efficacy?

Discrepancies may arise from poor membrane transport or metabolic inactivation. Solutions include:

  • Transport studies : Compare uptake in RFC (reduced folate carrier)-expressing vs. deficient cell lines.
  • Metabolite profiling : Use LC-MS to identify degradation products or polyglutamylated metabolites in tumor tissues .
  • Dual-target inhibitors : Design compounds inhibiting both DHFR and TS to overcome resistance mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of dual DHFR-TS inhibitors?

Key SAR insights:

  • Pteridinyl vs. pyrrolopyrimidine cores : Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 3 in ) show dual inhibition due to planar rigidity enhancing enzyme binding.
  • Substituent effects : Small hydrophobic groups (e.g., methyl) at C2 improve TS inhibition, while bulkier groups reduce cytotoxicity .
  • Glutamyl chain length : Longer chains increase FPGS (folylpolyglutamate synthetase) substrate efficiency, enhancing intracellular retention .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • P388 leukemia mouse model : Assess survival prolongation and maximum tolerated dose (MTD). For example, compound 1 in showed moderate P388 activity but high toxicity, necessitating solubility optimization (e.g., PEGylation).
  • Tissue distribution studies : Use radiolabeled compounds (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

Methodological Notes

  • Synthetic Challenges : Ensure intermediates like hemiaminal 8 (from 3-chloropropionaldehyde diethyl acetal) are purified via flash chromatography to avoid byproducts .
  • Data Interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive enzyme inhibition. For example, methotrexate analogs typically show competitive inhibition of DHFR .
  • Advanced Analytics : Employ X-ray crystallography to resolve binding modes with DHFR/TS, as done for pyrrolo[2,3-d]pyrimidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate triglutamate
Reactant of Route 2
Methotrexate triglutamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.